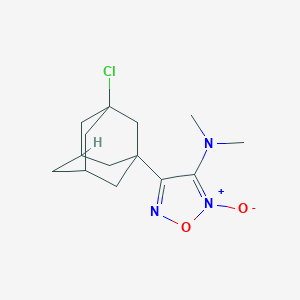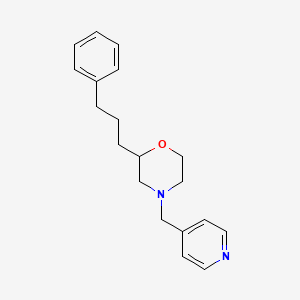![molecular formula C18H24ClNO B6122707 N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride CAS No. 63918-18-3](/img/structure/B6122707.png)
N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride, also known as Diphenidine, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1924, but its psychoactive properties were not discovered until recently. Diphenidine is a research chemical that is used in scientific studies to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride acts by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity, learning, and memory. By blocking this receptor, N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride reduces the activity of glutamate, which leads to a decrease in neuronal excitability. This mechanism of action is similar to that of other dissociative anesthetics such as ketamine and phencyclidine.
Biochemical and Physiological Effects
N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride has been found to produce a range of biochemical and physiological effects in animal studies. It has been shown to increase dopamine release in the striatum, which is involved in the regulation of reward and motivation. It also increases the activity of the noradrenergic system, which is involved in the regulation of arousal and attention. N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride has also been found to produce antinociceptive effects, which means it reduces pain sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride has several advantages for use in lab experiments. It is a potent and selective NMDA receptor antagonist, which makes it useful for studying the role of NMDA receptors in various neurological disorders. It also has a long duration of action, which allows for prolonged observation of its effects. However, N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride has several limitations as well. It has a narrow therapeutic window, which means that small changes in dosage can lead to significant changes in its effects. It is also highly toxic, which makes it difficult to work with in lab settings.
Zukünftige Richtungen
There are several future directions for research on N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease, schizophrenia, and depression. Another area of interest is its effects on the immune system, as recent studies have suggested that NMDA receptors play a role in immune function. Additionally, there is a need for further research on the safety and toxicity of N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride, particularly in human subjects.
Synthesemethoden
N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride can be synthesized through a multi-step process that involves the reaction of 4-bromoanisole with 2-(diphenylmethyl)pyrrolidine followed by reduction with lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to form N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride hydrochloride.
Wissenschaftliche Forschungsanwendungen
N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride is used in scientific research to study its effects on the central nervous system. It has been found to act as a non-competitive NMDA receptor antagonist, which means it blocks the activity of glutamate, an excitatory neurotransmitter in the brain. This property makes it useful for studying the role of NMDA receptors in various neurological disorders such as Alzheimer's disease, schizophrenia, and depression.
Eigenschaften
IUPAC Name |
N-(2-benzhydryloxyethyl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-15(2)19-13-14-20-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12,15,18-19H,13-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWCFTDIWKTFSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60981104 |
Source


|
| Record name | N-[2-(Diphenylmethoxy)ethyl]propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60981104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzhydryloxy)ethyl)propan-2-amine hydrochloride | |
CAS RN |
63918-18-3 |
Source


|
| Record name | N-[2-(Diphenylmethoxy)ethyl]propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60981104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B6122633.png)
![4-[3-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)propanoyl]-3,3-dimethyl-2-piperazinone](/img/structure/B6122646.png)
![1-{2-[(cyclohexylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6122649.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6122657.png)
![N-ethyl-5-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6122665.png)
![1-(3-fluorobenzyl)-4-{[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6122683.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6122689.png)

![N-(4-{[2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B6122698.png)
![N-[4-(aminocarbonyl)phenyl]-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide](/img/structure/B6122702.png)
![4-hydroxy-3-[2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6122709.png)

![2-[(4-benzoyl-1-piperazinyl)methyl]-4-bromophenol](/img/structure/B6122728.png)
![3-[({[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-3-hydroxy-1-methyl-2-piperidinone](/img/structure/B6122742.png)